molecular formula C18H24N6O4 B1226682 Heneca

Heneca

Cat. No.: B1226682
M. Wt: 388.4 g/mol
InChI Key: FDEACFAXFCKCHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heneca (HE-NECA), chemically identified as adenosine-5'-N-ethyluronamide, is a synthetic organic compound classified as a selective A2A adenosine receptor agonist . It plays a significant role in neurological research, particularly in studies investigating Alzheimer’s disease (AD) pathogenesis. This compound binds to A2A receptors, which are G-protein coupled receptors (GPCRs) linked to adenylate cyclase activation, leading to increased intracellular cAMP levels. This mechanism has been implicated in β-amyloid (Aβ42) production in neuronal cells, a hallmark of AD .

In experimental models, this compound (10–200 nM) induces Aβ42 production in SH-SY5Y neuroblastoma cells by stimulating amyloid precursor protein (APP) maturation and γ-secretase activity. Notably, hydrogen sulfide (H2S) inhibits this compound-mediated Aβ42 generation via suppression of cAMP-dependent pathways, highlighting this compound’s utility in studying AD-related signaling cascades .

Properties

IUPAC Name

5-(6-amino-2-hex-1-ynylpurin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O4/c1-3-5-6-7-8-10-22-15(19)11-16(23-10)24(9-21-11)18-13(26)12(25)14(28-18)17(27)20-4-2/h9,12-14,18,25-26H,3-6H2,1-2H3,(H,20,27)(H2,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDEACFAXFCKCHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)NCC)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Heneca can be synthesized through both linear and convergent synthetic routes. One common method involves the use of 2-iodoadenosine-5’-N-ethylcarboxamide as a versatile intermediate . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes to produce this compound in larger quantities for research and pharmaceutical applications .

Chemical Reactions Analysis

Heneca undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.

    Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced with other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Mechanism of Action

Comparison with Similar Compounds

Receptor Selectivity and Mechanism

Compound Receptor Selectivity Agonist/Antagonist Key Mechanism of Action
This compound A2A (high selectivity) Agonist Activates A2A receptors, ↑ cAMP, induces Aβ42
CGS21680 A2A (selective) Agonist Enhances hippocampal synaptic transmission
NECA A1, A2A, A2B, A3 (non-selective) Agonist Broad adenosine receptor activation
ZM241385 A2A (selective) Antagonist Blocks A2A receptor-mediated responses

Functional and Pharmacological Differences

This compound vs. CGS21680 :

  • Both are A2A-selective agonists, but this compound demonstrates a stronger correlation with Aβ42 production in neuronal models. CGS21680 is widely used in synaptic plasticity studies, whereas this compound is specifically linked to AD-related pathways .
  • In rat hippocampus models, ZM241385 antagonizes responses induced by both this compound and CGS21680, confirming shared A2A receptor targeting .

This compound vs. NECA: NECA activates all adenosine receptor subtypes, making it less selective but useful for broad pharmacological profiling. This compound’s A2A specificity reduces off-target effects in studies focusing on Aβ42 and cAMP pathways .

This compound vs. ZM241385 :

  • ZM241385 serves as a functional inverse to this compound, blocking A2A-mediated effects. This antagonism has been critical in validating this compound’s role in Aβ42 production .

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